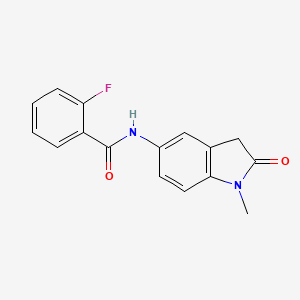

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c1-19-14-7-6-11(8-10(14)9-15(19)20)18-16(21)12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSDKOOXSUWUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 1-methyl-2-oxoindoline-5-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole ring and the benzamide moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its unique chemical properties allow it to act as a reagent in various organic reactions, facilitating the creation of new compounds with potential therapeutic applications.

Enzyme Inhibition

Research indicates that 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide exhibits inhibitory effects on several enzymes, particularly carbonic anhydrases. These enzymes play essential roles in physiological processes, and their inhibition could lead to therapeutic applications in treating conditions such as glaucoma and certain cancers. In enzyme kinetics studies, this compound demonstrated effective inhibition at micromolar concentrations.

Anticancer Activity

The compound has shown promising anticancer properties. In vitro studies have indicated that derivatives containing the oxoindole structure can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and others. The mechanism involves the inhibition of key enzymes responsible for cancer cell proliferation.

Medicine

Due to its biological activity, 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is being investigated for potential therapeutic applications, particularly in oncology. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) indicate bactericidal effects, making it a potential candidate for developing new antimicrobial agents.

Anticancer Efficacy

In vitro studies have demonstrated that derivatives containing the oxoindole structure significantly reduce cell viability in cancer cell lines. The apoptotic pathways activated by these compounds were assessed using flow cytometry and caspase activity assays, confirming their potential as anticancer agents.

Enzyme Inhibition Assays

The inhibitory effects on carbonic anhydrases were quantified through enzyme kinetics studies. Results showed that 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide effectively reduces enzyme activity at micromolar concentrations, indicating its potential therapeutic utility.

Antimicrobial Testing

The antimicrobial efficacy was evaluated using disk diffusion methods and broth microdilution assays. Results indicated promising activity against various pathogenic strains, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in cellular processes such as apoptosis and cell cycle regulation . The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

2-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with different biological activities.

Indole-2-carboxylic acid: Known for its antimicrobial properties.

5-Fluoroindole: Used in the synthesis of various pharmaceuticals.

What sets 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide apart is its unique combination of a fluorine atom and an indole moiety, which contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

2-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications.

Chemical Structure and Properties

The compound features a unique indole-derived structure, which is known for its diverse biological activities. The presence of the fluorine atom and the oxoindoline moiety enhances its interaction with various biological targets.

Target Proteins and Pathways

2-Fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide primarily interacts with specific proteins involved in critical signaling pathways. Notably, it has been reported to bind with high affinity to mitogen-activated protein kinases (MAPKs), particularly MAPK14, influencing cellular processes such as proliferation and apoptosis.

Biochemical Pathways

The compound exhibits a range of biological activities:

- Anticancer Activity : It has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) with IC₅₀ values ranging from 1.84 µM to 6.99 µM .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, though specific data on its efficacy are still emerging.

- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of similar indole derivatives, providing insights into the potential efficacy of 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide:

- Anticancer Evaluation : In vitro studies demonstrated that compounds structurally related to 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide exhibited significant antiproliferative activity against a panel of 60 cancer cell lines. The most potent analogs showed IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular docking studies indicated that the binding affinity of this compound to various receptors could lead to inhibition of key signaling pathways involved in tumor growth and survival .

- Toxicological Assessments : Toxicity evaluations in murine models revealed minimal adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Data Summary

The following table summarizes key findings related to the biological activity of 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide and its analogs:

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide, and how do reaction conditions influence yield?

The compound can be synthesized via microwave-assisted Fries rearrangement under solvent-free conditions, which minimizes side reactions and improves efficiency. For example, a related benzamide derivative (2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide) was synthesized using this method with a strategic heterocyclic intermediate . Key factors include:

- Catalyst-free conditions to reduce purification complexity.

- Microwave irradiation (typically 100–150°C, 10–30 minutes) for rapid heating and uniform energy distribution.

- Solvent-free protocols to align with green chemistry principles.

Yields vary with substituent reactivity; electron-withdrawing groups (e.g., fluorine) may require longer reaction times.

Q. What analytical techniques are critical for characterizing this compound?

Routine characterization involves:

- 1H/13C NMR spectroscopy : Assign peaks using DEPT-135 and HSQC to confirm the indolinone and benzamide moieties. For example, δ 7.65–7.18 ppm (aromatic protons) and δ 170–175 ppm (amide carbonyl) are typical .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 313.1052 for C17H14FN2O2) .

- HPLC purity analysis : Ensure ≥95% purity using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are suitable for this compound?

Target kinase inhibition assays (e.g., G protein-coupled receptor kinase 2, GRK2) are relevant due to structural similarities with benzamide-based inhibitors. Protocols include:

- Fluorescence polarization assays using purified GRK2 and ATP-competitive probes.

- Cellular assays (e.g., cAMP accumulation) to assess functional activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective kinase inhibition?

Key SAR insights from related benzamides:

- Substituent position : Fluorine at the ortho position (benzamide ring) enhances target binding via hydrophobic interactions.

- Indolinone modifications : Methyl substitution at the 1-position (e.g., 1-methyl-2-oxoindolin-5-yl) improves metabolic stability .

| Substituent (R) | GRK2 IC50 (nM) | Selectivity (vs. GRK3) |

|---|---|---|

| Pyridin-2-ylethyl | 24 | 15-fold |

| Pyridin-3-ylethyl | 82 | 8-fold |

| Imidazol-2-ylmethyl | 78 | 20-fold |

Data adapted from

Q. What computational methods are effective for predicting physicochemical properties and target binding?

- Molecular docking (AutoDock Vina) : Model interactions with GRK2’s active site (PDB: 3V6W). Focus on hydrogen bonding with Asp335 and π-π stacking with Phe336 .

- Quantum mechanical calculations (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and solubility .

- ADMET prediction (SwissADME) : Assess logP (target ≤3), topological polar surface area (TPSA ≤90 Ų), and CYP450 inhibition risks .

Q. How can contradictory biological data (e.g., varying IC50 values across assays) be resolved?

Contradictions may arise from:

- Assay conditions : Buffer composition (e.g., Mg2+ concentration) affects ATP-binding kinetics. Standardize using 10 mM MgCl2 in Tris-HCl (pH 7.4).

- Protein purity : Validate kinase purity via SDS-PAGE (>90%) and activity assays.

- Cellular permeability : Use LC-MS/MS to measure intracellular concentrations and correlate with activity .

Methodological Guidance for Data Interpretation

Q. What strategies validate the compound’s mechanism of action in cellular models?

- Knockdown/rescue experiments : Silence GRK2 via siRNA and monitor rescue with compound treatment.

- Phosphoproteomics : Use TiO2 enrichment and LC-MS/MS to identify downstream phosphorylation targets (e.g., β2-adrenergic receptor) .

Q. How to address low synthetic yields during scale-up?

- Process optimization : Replace batch reactors with flow chemistry for better temperature control.

- Byproduct analysis (LC-MS) : Identify intermediates (e.g., hydrolyzed amides) and adjust protecting groups (e.g., tert-butoxycarbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.